Phosphonofluoridic acid, ethyl-, cyclopentyl ester
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Overview
Description
Phosphonofluoridic acid, ethyl-, cyclopentyl ester is an organophosphorus compound with the molecular formula C7H14FO2P. It is known for its unique chemical structure, which includes a cyclopentyl ring and a phosphonofluoridate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonofluoridic acid, ethyl-, cyclopentyl ester typically involves the reaction of cyclopentyl alcohol with ethyl phosphonofluoridate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows: [ \text{Cyclopentyl alcohol} + \text{Ethyl phosphonofluoridate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Phosphonofluoridic acid, ethyl-, cyclopentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of phosphonic acid derivatives.
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.
Substitution: Requires the use of nucleophilic reagents and may involve catalysts to facilitate the reaction.
Major Products Formed:
Hydrolysis: Produces phosphonic acid derivatives and cyclopentanol.
Substitution: Yields substituted phosphonates and corresponding nucleophilic products
Scientific Research Applications
Phosphonofluoridic acid, ethyl-, cyclopentyl ester has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phosphonofluoridic acid, ethyl-, cyclopentyl ester involves its interaction with molecular targets, such as enzymes. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the phosphonofluoridate group, which can react with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
- Phosphonofluoridic acid, methyl-, cyclopentyl ester
- Phosphonofluoridic acid, ethyl-, cyclohexyl ester
- Phosphonofluoridic acid, ethyl-, cyclobutyl ester
Comparison: Phosphonofluoridic acid, ethyl-, cyclopentyl ester is unique due to its specific combination of a cyclopentyl ring and an ethyl phosphonofluoridate group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the steric and electronic effects of the cyclopentyl ring. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C7H14FO2P |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
[ethyl(fluoro)phosphoryl]oxycyclopentane |
InChI |
InChI=1S/C7H14FO2P/c1-2-11(8,9)10-7-5-3-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
BMYQDWCAODOERJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC1CCCC1)F |
Origin of Product |
United States |
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